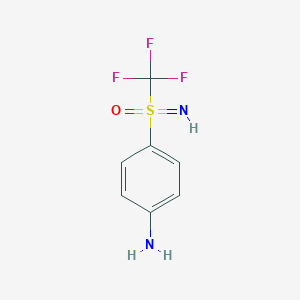
5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-1-(2-methylpropyl)-1H-imidazole-2-thiol, also known as 4-FPI, is a synthetic imidazole-2-thiol derivative of the phenyl group. It is a colorless, crystalline solid with a molecular weight of 268.3 g/mol and a melting point of 133-134°C. 4-FPI is a widely used compound in scientific research due to its ability to act as an inhibitor for several enzymes. It has been used in a variety of biochemical and physiological experiments, and its effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Targeting p38 MAP Kinase
A study by Koch et al. (2008) explored the synthesis and biological testing of imidazole derivatives, including compounds structurally related to "5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-imidazole-2-thiol". These compounds were designed to inhibit p38 mitogen-activated protein (MAP) kinase and TNF-α release, showing potent inhibitors with IC50 values in the low nanomolar range. The novelty of these imidazole derivatives lies in their interaction with the ribose and phosphate binding site of the p38 MAP kinase, which contrasts with other known kinase inhibitors (Koch, Bäuerlein, Jank, & Laufer, 2008).
Corrosion Inhibition
Ammal, Prajila, and Joseph (2018) synthesized and assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid. The study's findings suggest that these derivatives, through gravimetric, electrochemical, SEM, and computational methods, indicate protective layer formation on mild steel surfaces. Although the specific compound "this compound" was not directly mentioned, the research demonstrates the broader potential of similar imidazole and thiol-containing compounds in corrosion inhibition (Ammal, Prajila, & Joseph, 2018).
Antibacterial and Antifungal Activities
Novel derivatives of imidazole compounds were synthesized and tested for antibacterial activity by Darekar et al. (2020). This study highlights the potential of imidazole derivatives, including those with structural similarities to "this compound", as moderate inhibitors against various gram-positive and gram-negative bacterial strains, pointing towards their relevance in developing new antimicrobial agents (Darekar, Karale, Akolkar, & Burungale, 2020).
Green Chemistry in Synthesis
Yarmohammadi et al. (2020) proposed a novel, ultrasound-assisted, low-solvent, and acid/base-free synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives. This method highlights an environmentally friendly approach to synthesizing compounds with potential antimicrobial and antioxidant properties, which could be extended to the synthesis of "this compound" derivatives. Such compounds have also shown promising results as candidates for treating cancer, Parkinson's, inflammatory, and diabetes diseases (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2S/c1-9(2)8-16-12(7-15-13(16)17)10-3-5-11(14)6-4-10/h3-7,9H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXYZWWNYNGJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CNC1=S)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2580574.png)
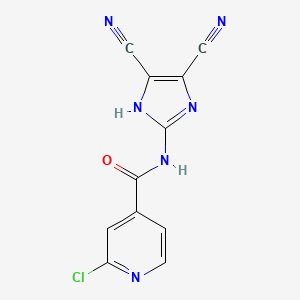
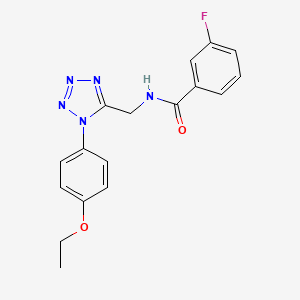
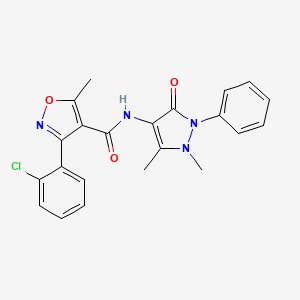
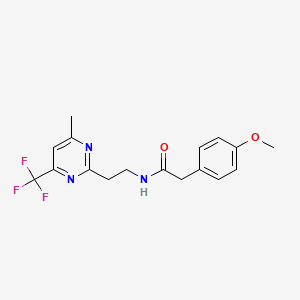
![N-(3-ethylphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2580587.png)
![5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2580589.png)

![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2580591.png)
![2-[[1-[3-(4-Chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2580592.png)
![3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2580593.png)
![(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid](/img/structure/B2580594.png)

